molecular formula C9H5Cl3O B8694237 3-(2,6-Dichlorophenyl)propenoyl chloride

3-(2,6-Dichlorophenyl)propenoyl chloride

Cat. No.: B8694237
M. Wt: 235.5 g/mol
InChI Key: RTQDVNBXNNTDDK-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)propenoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a 2,6-dichlorophenyl group attached to a prop-2-enoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)propenoyl chloride typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable reagent to form the corresponding cinnamic acid derivative. This intermediate is then converted to the acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction conditions often involve refluxing the mixture in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: formation of the cinnamic acid derivative followed by conversion to the acyl chloride. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)propenoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidation reactions can convert the compound to carboxylic acids or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like KMnO4 or CrO3 are used in aqueous or organic solvents under controlled conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Alcohols and Aldehydes: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

3-(2,6-Dichlorophenyl)propenoyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)propenoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that affect their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites being acylated.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)prop-2-enoyl chloride
  • 3-(3,4-Dichlorophenyl)prop-2-enoyl chloride
  • 3-(2,6-Difluorophenyl)prop-2-enoyl chloride

Uniqueness

3-(2,6-Dichlorophenyl)propenoyl chloride is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. This positioning can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H5Cl3O

Molecular Weight

235.5 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H5Cl3O/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H

InChI Key

RTQDVNBXNNTDDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 20% thionyl chloride in toluene is added dropwise to a magnetically stirred, warmed mixture of 2,6-dichlorocinnamic acid (20.74 g) in toluene (119 ml) and the mixture brought to reflux for 6 hrs after it clears to a yellow haze. The reaction mixture is cooled overnight, filtered and concentrated in vacuo to afford a pale yellow solid, M.P. 64.5°-66° C.
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